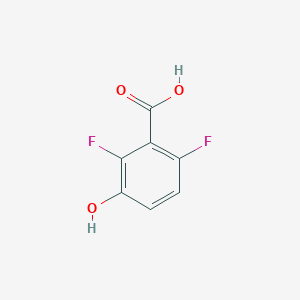

2,6-Difluoro-3-hydroxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIWRPLTBLVKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344858 | |

| Record name | 2,6-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749230-32-8 | |

| Record name | 2,6-Difluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Difluoro-3-hydroxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-hydroxybenzoic acid, identified by the CAS number 749230-32-8 , is a fluorinated aromatic carboxylic acid of significant interest in the field of medicinal chemistry and pharmaceutical development.[1] Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms ortho to the carboxylic acid and a hydroxyl group, imparts specific chemical properties that make it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic characterization, and its critical role as a key intermediate in the preparation of advanced pharmaceuticals, such as the novel antibacterial agent, Garenoxacin.[2][3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in synthetic chemistry and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 749230-32-8 | --INVALID-LINK-- |

| Molecular Formula | C₇H₄F₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 174.10 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General observation |

| Purity | ≥97% | --INVALID-LINK-- |

| Storage | Room temperature, under nitrogen | --INVALID-LINK-- |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit splitting patterns influenced by both fluorine and proton-proton coupling. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The signals for the carbons attached to fluorine will show characteristic coupling (C-F coupling), which is a powerful tool for structure confirmation. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching vibration will be observed around 1700 cm⁻¹. The C-F stretching vibrations will appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.10). The fragmentation pattern will be influenced by the presence of the fluorine, hydroxyl, and carboxylic acid functional groups.

Synthesis of this compound

A key synthetic route to this compound has been outlined in the patent literature, starting from 3,4,5-trifluoronitrobenzene.[2][3] This multi-step synthesis is designed to be efficient and scalable, making it suitable for industrial production.

Synthetic Pathway Overview

The synthesis involves a sequence of reactions including methoxylation, reduction, bromination, deamination, cyanation, and finally, hydrolysis to yield the target molecule.[2][3] The choice of reagents and reaction conditions at each step is critical for achieving high yields and purity.

References

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have garnered substantial attention in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] 2,6-Difluoro-3-hydroxybenzoic acid, with its unique substitution pattern, presents a compelling scaffold for the development of novel therapeutic agents and advanced materials.[2][3] An in-depth understanding of its physical properties is paramount for its effective utilization, from guiding synthesis and purification to predicting its behavior in biological systems.

Molecular and Basic Physical Properties

This compound possesses the following fundamental characteristics:

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂O₃ | ChemScene[4] |

| Molecular Weight | 174.10 g/mol | ChemScene[4] |

| CAS Number | 749230-32-8 | ChemScene[4] |

| Appearance | White to pale brown powder or crystalline powder (typical for similar compounds) | Hangzhou Hongqin Pharmtech Co., Ltd[5] |

Key Physicochemical Parameters: A Blend of Known Data and Experimental Guidance

A thorough characterization of a compound's physical properties is crucial for its application. Below, we present the available data for this compound and provide detailed protocols for the experimental determination of missing values.

Melting Point

The melting point is a critical indicator of a compound's purity and is influenced by the strength of its crystal lattice forces. While no experimental melting point for this compound is readily available, the melting point of the related compound, 2,6-difluoro-3-hydroxybenzaldehyde, is 112 °C.[6] This suggests that the melting point of the carboxylic acid derivative will also be in a measurable range for standard laboratory equipment.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.[7]

-

Sample Preparation:

-

Ensure the sample is thoroughly dried and finely powdered.

-

Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

-

Compact the sample by tapping the tube gently or by dropping it through a long glass tube.

-

-

Apparatus Setup:

-

Place the capillary tube into the heating block of a melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂. A narrow range (≤ 1 °C) is indicative of high purity.

-

Caption: Workflow for Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Boiling Point: 313.1°C at 760 mmHg[8]

Solubility

Solubility data is critical for drug development, influencing formulation, dissolution, and bioavailability. The "shake-flask" method is the gold standard for determining equilibrium solubility.[9][10]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

-

Concentration Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

-

Caption: Shake-Flask Method for Solubility Determination.

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound and is crucial for predicting its ionization state at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for determining pKa.[4][8][11]

-

Solution Preparation:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in water or a suitable co-solvent if solubility is low.

-

Prepare a standardized titrant solution (e.g., 0.1 M NaOH).

-

-

Titration:

-

Calibrate a pH meter with standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the pH electrode in the solution.

-

Add the titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the buffer region in the titration curve.

-

Computational Data

Computational models provide valuable estimations of physicochemical properties.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | ChemScene[4] |

| LogP (Octanol-Water Partition Coefficient) | 1.3686 | ChemScene[4] |

| Hydrogen Bond Donors | 2 | ChemScene[4] |

| Hydrogen Bond Acceptors | 2 | ChemScene[4] |

| Rotatable Bonds | 1 | ChemScene[4] |

Spectroscopic Characterization

Spectroscopic data provides the definitive structural confirmation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).[12]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration may be required.[13][14]

-

Procedure: Dissolve the sample in the chosen solvent, filter if necessary to remove any particulate matter, and transfer to a clean, dry NMR tube.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.5 ppm), with splitting patterns determined by fluorine-proton and proton-proton coupling.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Features:

-

Signals for the seven carbon atoms, with chemical shifts influenced by the electron-withdrawing fluorine atoms and the hydroxyl and carboxyl groups. Carbon-fluorine coupling will be observed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.[15][16]

-

Sample Placement: Place a small amount of the powdered sample directly on the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the infrared spectrum.

Expected Characteristic IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.

Expected Mass Spectrum Features (EI-MS):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 174.10).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., -OH, -COOH) and fragmentation of the aromatic ring. The presence of fluorine will influence the fragmentation pathways.[17][18]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound. While some experimental data is yet to be published, we have outlined robust and widely accepted methodologies for their determination. The provided protocols for measuring melting point, solubility, and pKa, along with guidelines for spectroscopic analysis, offer a comprehensive framework for researchers to fully characterize this and similar molecules. A thorough understanding and documentation of these physical properties are indispensable for advancing the application of this promising compound in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. 4-FLUORO-3-HYDROXYBENZOIC ACID [hqpharmtech.com]

- 6. 2,6-difluoro-3-hydroxybenzaldehyde [stenutz.eu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mt.com [mt.com]

- 17. researchgate.net [researchgate.net]

- 18. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,6-Difluoro-3-hydroxybenzoic Acid

Introduction

2,6-Difluoro-3-hydroxybenzoic acid is a highly functionalized aromatic molecule of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms flanking a hydroxyl and a carboxylic acid group, imparts distinct electronic and conformational properties. These characteristics make it a valuable building block for the synthesis of complex pharmaceutical agents and other bioactive molecules. The strategic placement of the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices for researchers and professionals in the field.

Strategic Approaches to Synthesis

The synthesis of polysubstituted aromatic rings requires careful consideration of the directing effects of the existing substituents and the choice of reagents to achieve the desired regioselectivity. For this compound, two principal retrosynthetic disconnections are considered most viable, each with its own set of advantages and challenges.

Pathway 1: Ortho-Lithiation of a Methoxy-Protected Precursor

This pathway is arguably the more direct and elegant approach, leveraging the powerful tool of directed ortho-metalation. The methoxy group serves as a potent directing group, facilitating the introduction of the carboxyl functionality at the desired position.

Conceptual Workflow

Caption: Workflow for the synthesis of this compound via ortho-lithiation.

Mechanistic Insights and Rationale

-

Step 1: Directed Ortho-Lithiation: The synthesis commences with 2,6-difluoroanisole. The methoxy group is a strong directing metalation group (DMG) that coordinates with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi).[1] This coordination facilitates the deprotonation of the proximal ortho position (C3), which is the most acidic proton due to the inductive effects of the flanking fluorine atoms and the directing ability of the methoxy group.[2][3] The reaction is typically performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions.

-

Step 2: Carboxylation: The resulting aryllithium intermediate is a potent nucleophile. It is quenched with an electrophile, in this case, carbon dioxide (either as a gas or solid dry ice), to install the carboxylic acid moiety.[4] This reaction is generally efficient and regioselective.

-

Step 3: Demethylation: The final step involves the cleavage of the methyl ether to unveil the hydroxyl group. Boron tribromide (BBr3) is a highly effective reagent for the demethylation of aryl methyl ethers, even those deactivated by electron-withdrawing groups.[5][6][7][8] The reaction proceeds readily in a chlorinated solvent such as dichloromethane (CH2Cl2).

Experimental Protocol: Ortho-Lithiation Pathway

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2,6-Difluoroanisole | 144.12 | 1.23 | 98% |

| n-Butyllithium | 64.06 | 0.68 (in hexanes) | 2.5 M in hexanes |

| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous |

| Carbon Dioxide (Dry Ice) | 44.01 | - | - |

| Boron Tribromide | 250.52 | 2.65 | 1.0 M in CH2Cl2 |

| Dichloromethane (CH2Cl2) | 84.93 | 1.33 | Anhydrous |

| Hydrochloric Acid | 36.46 | 1.18 | 37% aqueous |

| Diethyl Ether | 74.12 | 0.713 | Anhydrous |

| Magnesium Sulfate | 120.37 | - | Anhydrous |

Procedure:

-

Lithiation and Carboxylation:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add 2,6-difluoroanisole (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by adding an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Add water and acidify with 1 M HCl to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2,6-difluoro-3-methoxybenzoic acid.

-

-

Demethylation:

-

Dissolve the crude 2,6-difluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron tribromide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Separate the layers and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford this compound.

-

Pathway 2: A Multi-step Approach Involving Nitration and Diazotization

This alternative pathway involves the sequential introduction of functional groups onto a simpler difluorinated aromatic precursor. While longer, it avoids the use of organolithium reagents, which can be advantageous in certain laboratory settings.

Conceptual Workflow

Caption: Workflow for the synthesis of this compound via a multi-step route.

Mechanistic Insights and Rationale

-

Step 1: Nitration: Starting with 2,6-difluoroanisole, electrophilic aromatic substitution with a nitrating mixture (HNO3/H2SO4) is employed. The methoxy group is an ortho-, para-director, and the fluorine atoms are deactivating but also ortho-, para-directing. The position of nitration will be influenced by the interplay of these directing effects.

-

Step 2: Reduction: The nitro group is then reduced to an amine. A variety of reducing agents can be used, such as iron in the presence of an acid (e.g., HCl or NH4Cl) or catalytic hydrogenation (H2 over Pd/C).[9][10][11][12][13] These methods are generally high-yielding and chemoselective.

-

Step 3: Diazotization: The resulting aniline is converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.

-

Step 4: Hydrolysis: The diazonium salt is then hydrolyzed to a phenol by heating in an aqueous acidic solution. This is a common method for introducing a hydroxyl group onto an aromatic ring.

-

Step 5: Carboxylation: The final step is the carboxylation of the resulting 2,6-difluoro-3-methoxyphenol. This can be a challenging transformation. While the Kolbe-Schmitt reaction is a classic method for carboxylating phenols, its efficiency can be limited by the electron-withdrawing nature of the fluorine atoms.[5][6][13][14][15] Alternative carboxylation methods may need to be explored. It's also conceivable to introduce the carboxyl group at an earlier stage, for instance, by converting a nitrile intermediate.

Experimental Protocol: Key Steps of the Multi-step Pathway

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 2,6-Difluoroanisole | 144.12 | 1.23 | 98% |

| Nitric Acid | 63.01 | 1.51 | 70% |

| Sulfuric Acid | 98.08 | 1.84 | 98% |

| Iron Powder | 55.85 | 7.87 | - |

| Hydrochloric Acid | 36.46 | 1.18 | 37% aqueous |

| Sodium Nitrite | 69.00 | - | 99% |

| Sodium Hydroxide | 40.00 | - | 98% |

| Carbon Dioxide | 44.01 | - | - |

Procedure:

-

Nitration of 2,6-Difluoroanisole:

-

In a flask cooled in an ice bath, slowly add sulfuric acid to 2,6-difluoroanisole with stirring.

-

Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the anisole solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction for a few hours at room temperature.

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate to yield crude 2,6-difluoro-3-nitroanisole.

-

-

Reduction of the Nitro Group:

-

To a mixture of the crude nitro compound and ethanol, add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Filter the hot reaction mixture to remove the iron salts and wash the filter cake with hot ethanol.

-

Concentrate the filtrate to obtain the crude 2,6-difluoro-3-aminoanisole.

-

-

Diazotization and Hydrolysis:

-

Dissolve the crude amine in an aqueous solution of sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.

-

After stirring for a short period, slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.

-

Continue heating until nitrogen evolution ceases.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product to obtain 2,6-difluoro-3-methoxyphenol.

-

-

Carboxylation (Illustrative Kolbe-Schmitt Conditions):

-

Prepare the sodium salt of 2,6-difluoro-3-methoxyphenol by reacting it with sodium hydroxide.

-

Heat the dry sodium salt under a high pressure of carbon dioxide at an elevated temperature.

-

After the reaction, cool the mixture, dissolve it in water, and acidify to precipitate the carboxylic acid.

-

Filter and purify the product.

-

Conclusion

The synthesis of this compound presents a formidable challenge in regioselective aromatic chemistry. The ortho-lithiation pathway offers a more concise and potentially higher-yielding route, contingent on the successful management of organolithium reagents. The multi-step approach, while more laborious, provides an alternative that avoids these sensitive reagents. The choice of pathway will ultimately depend on the specific capabilities of the laboratory, the scale of the synthesis, and the desired purity of the final product. Both routes underscore the importance of understanding the interplay of electronic and steric effects in guiding the functionalization of highly substituted aromatic rings.

References

- 1. baranlab.org [baranlab.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. researchgate.net [researchgate.net]

- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 14. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Solubility Profile of 2,6-Difluoro-3-hydroxybenzoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2,6-Difluoro-3-hydroxybenzoic acid. Given the limited availability of public domain data on this specific compound, this document emphasizes robust, standardized experimental methodologies to establish its aqueous and organic solvent solubility, as well as its ionization constant (pKa).

Introduction: The Significance of a Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. For this compound, a molecule with acidic (carboxylic acid) and weakly acidic (phenolic hydroxyl) functional groups, solubility is expected to be highly dependent on pH. Understanding its behavior in various solvent systems is paramount for its journey from laboratory research to clinical application. This guide provides the theoretical underpinnings and practical, step-by-step protocols for a comprehensive solubility assessment.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The presence of two electron-withdrawing fluorine atoms influences the acidity of both the carboxylic acid and the hydroxyl group. The overall solubility is a function of:

-

pH and Ionization: The compound's solubility in aqueous media is dictated by the Henderson-Hasselbalch equation. At a pH below its pKa, the un-ionized form predominates, which is typically less soluble in water. As the pH increases above the pKa, the compound deprotonates to form a more soluble salt.

-

Solvent Polarity: The solubility in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds with the solute.

-

Temperature: Solubility is generally temperature-dependent, with most solids exhibiting increased solubility at higher temperatures.

The interplay between the carboxylic acid and hydroxyl group ionization is a key aspect to investigate. The following diagram illustrates the pH-dependent ionization of this compound.

Introduction: The Strategic Role and Prudent Handling of a Key Fluorinated Intermediate

An In-depth Technical Guide to the Safety and Handling of 2,6-Difluoro-3-hydroxybenzoic acid

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly altering the physicochemical and biological properties of active pharmaceutical ingredients (APIs).[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, improve bioavailability, and increase binding affinity.[3][4] this compound stands as a valuable building block in this domain, utilized by researchers and drug development professionals in the synthesis of complex molecular architectures.[4][5]

However, the same unique chemical properties that make fluorinated compounds valuable necessitate a rigorous and informed approach to their handling.[1] This guide provides a comprehensive, in-depth technical overview of the safety protocols, handling procedures, and emergency responses pertinent to this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively, grounding every recommendation in established safety principles and authoritative data.

Section 1: Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its safe handling.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of this compound and its analogues.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄F₂O₃ | [6] |

| Molecular Weight | 174.10 g/mol | |

| Appearance | Solid | |

| GHS Hazard Statements | H315, H319, H335 | [6] |

| InChI Key | FZHSZDCTILICIX-UHFFFAOYSA-N |

Note: Properties can vary slightly between suppliers and batches. Always refer to the specific Safety Data Sheet (SDS) for the material in use.

Section 2: Hazard Identification and Comprehensive Risk Assessment

Based on aggregated GHS information, this compound is classified as a hazardous substance. The primary hazards are:

-

H335: May cause respiratory irritation. [6]

Causality of Hazards: The acidic nature of the carboxylic group, combined with the electron-withdrawing effects of the fluorine atoms, contributes to its irritant properties. As a fine powder, it can also become airborne, posing an inhalation risk.

A Systematic Approach to Risk Mitigation:

A proactive risk assessment is paramount before commencing any work. The following workflow provides a structured system for evaluating and controlling hazards.

Caption: A four-step workflow for laboratory risk assessment.

Section 3: Protocols for Safe Handling and Exposure Control

Adherence to strict handling protocols is non-negotiable. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure is a well-maintained engineering control system.

-

Ventilation: Always handle this compound within a certified chemical fume hood or a powder containment hood to control airborne dust.[6][8] Ensure the sash is positioned at the appropriate height to maximize capture efficiency.

-

Emergency Equipment: Confirm that a safety shower and an emergency eyewash station are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is essential to prevent direct contact.[1][6] The selection of appropriate PPE should be based on a thorough risk assessment.

-

Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[6][9] When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to goggles.[6]

-

Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and ensure they are inspected for defects before each use.[6][10] Change gloves immediately if they become contaminated. For tasks with a higher risk of exposure, consider double-gloving.[1]

-

Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be necessary. Ensure clothing is laundered separately from personal items.[10]

-

Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter may be required.[6] Respirator use must be part of a formal respiratory protection program.[11]

Step-by-Step Handling Protocol for Solid Compound

-

Preparation: Don all required PPE before entering the designated handling area.

-

Designated Area: Demarcate a specific area within the fume hood for handling the compound.

-

Weighing: Use a spatula to carefully transfer the solid to a tared container. Avoid creating dust clouds.[10] Use smooth, deliberate motions.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully to prevent spillage.

-

Post-Handling: Tightly seal the source container immediately after use.[10]

-

Decontamination: Clean the spatula and the handling area with an appropriate solvent and wipe-down. Dispose of contaminated wipes as hazardous waste.

-

Hygiene: After completing the task and removing PPE, wash hands thoroughly with soap and water.[6][10] Do not eat, drink, or smoke in the laboratory.[6]

Section 4: Storage and Chemical Incompatibility

Proper storage is critical for maintaining the compound's integrity and preventing hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8] Keep away from sources of ignition and direct sunlight.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12] Contact with these substances can lead to vigorous, exothermic reactions or degradation of the compound.

Section 5: Comprehensive Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

First Aid Measures

In all cases of exposure, seek prompt medical attention and provide the attending physician with the Safety Data Sheet.[13]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[10][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[13] |

| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes.[1] Remove any contaminated clothing while under a safety shower.[11] If irritation persists, seek medical attention.[7] |

| Inhalation | Move the affected person to fresh air immediately.[9][12] If breathing is difficult, administer oxygen if you are trained to do so.[1] Seek immediate medical attention.[13] |

| Ingestion | Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[12] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |

Chemical Spill Response

Proper spill response depends on the scale and nature of the incident.[14]

Caption: Decision tree for responding to a chemical spill.

Section 6: Waste Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle.

-

Hazardous Waste: All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper, absorbent materials) must be disposed of as hazardous chemical waste.[1][11]

-

Containerization: Collect waste in a clearly labeled, sealed, and compatible container.[14]

-

Regulations: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. fishersci.com [fishersci.com]

- 13. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Discovery and history of fluorinated benzoic acids

An In-Depth Technical Guide to the Discovery and History of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Fluorinated benzoic acids, in particular, represent a class of compounds whose history is deeply intertwined with the evolution of synthetic organic chemistry itself. From the perilous early days of isolating elemental fluorine to the development of sophisticated, regioselective fluorination techniques, the journey to access these valuable building blocks has been one of scientific ingenuity and perseverance. This guide provides a comprehensive overview of the discovery and historical development of fluorinated benzoic acids, detailing the seminal synthetic methodologies, the rationale behind their evolution, and their transformative impact on drug discovery. We will explore the foundational Balz-Schiemann reaction, the advent of methods for introducing fluorinated moieties like the trifluoromethyl group, and the emergence of modern, milder fluorination technologies.

The Dawn of Fluorine Chemistry: A Prerequisite for Discovery

The story of fluorinated benzoic acids begins not with the acids themselves, but with the element that defines them: fluorine. For decades, chemists knew of the existence of fluorine through its compounds, primarily the mineral fluorite (calcium fluoride) and the dangerously corrosive hydrofluoric acid, first prepared in 1771 by Carl Wilhelm Scheele.[1][2] However, elemental fluorine's extreme reactivity and toxicity thwarted all attempts at isolation. Early pioneers like Humphry Davy, Joseph Louis Gay-Lussac, and the Knox brothers suffered severe poisoning, earning these researchers the grim moniker of "fluorine martyrs."[1][2]

The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated gaseous fluorine via the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride.[1][3] Moissan's success, which earned him the 1906 Nobel Prize in Chemistry, was a monumental achievement that opened the door to organofluorine chemistry.[2][3] With a method to obtain the element, the challenge shifted to controllably incorporating it into organic structures.

Early Attempts at Aromatic Fluorination: Taming the "Savage Beast"

Direct fluorination of aromatic compounds like benzene with elemental fluorine proved to be a violent and uncontrollable process, often resulting in explosions and complex mixtures of degraded products.[4] The first successful, albeit indirect, methods for creating aryl-fluorine bonds were crucial stepping stones.

Halogen Exchange (Halex) Reactions: The Swarts Legacy

In the 1890s, Belgian chemist Frédéric Jean Edmond Swarts developed a series of reactions based on halogen exchange, where a less electronegative halogen (typically chlorine or bromine) is replaced by fluorine.[5][6][7] The "Swarts reaction" traditionally used heavy metal fluorides like AgF, Hg₂F₂, or, most notably, antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt (e.g., SbCl₅).[5][7][8]

While primarily applied to aliphatic compounds for the synthesis of freons and other fluorocarbons, the principles of nucleophilic fluoride exchange were foundational.[6][7] However, applying this to non-activated aromatic rings like benzoic acid was challenging. The Halex reaction requires the aromatic system to be strongly activated towards nucleophilic attack, typically by electron-withdrawing groups positioned ortho or para to the leaving group.[4] This limited its early utility for the general synthesis of fluorinated benzoic acids.

The Balz-Schiemann Reaction: A Paradigm Shift

The single most important breakthrough in the synthesis of simple aryl fluorides, including fluorobenzoic acids, was the reaction developed by German chemists Günther Balz and Günther Schiemann in 1927.[4][9] The Balz-Schiemann reaction provided a reliable and regioselective method to introduce a fluorine atom onto an aromatic ring starting from a primary aromatic amine.[10]

The process involves two key steps:

-

Diazotization: The starting aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a stable aryldiazonium salt.

-

Fluoride Introduction and Thermolysis: The diazonium salt is then precipitated by adding tetrafluoroboric acid (HBF₄). The resulting aryldiazonium tetrafluoroborate salt is isolated, dried, and then thermally decomposed. This decomposition releases nitrogen gas and boron trifluoride, leaving behind the desired aryl fluoride.[9][11]

The causality behind this reaction's success lies in the excellent leaving group ability of dinitrogen (N₂) and the role of the tetrafluoroborate anion (BF₄⁻) as the fluoride source.[10][11] For decades, this was the workhorse reaction for producing a wide range of fluorinated aromatics, including all three isomers of fluorobenzoic acid.

Mandatory Visualization 1: The Balz-Schiemann Reaction Mechanism

Caption: A simplified workflow of the two-stage Balz-Schiemann reaction.

Expanding the Toolbox: Synthesis of Trifluoromethylated Benzoic Acids

While the Balz-Schiemann reaction was ideal for single fluorine atom introduction, the synthesis of benzoic acids bearing fluorinated substituents, such as the trifluoromethyl (-CF₃) group, required different strategies. The -CF₃ group is particularly valuable in drug design as a metabolically stable and highly lipophilic bioisostere for groups like isopropyl.[12]

The earliest practical method for introducing a -CF₃ group onto a benzene ring leveraged the Swarts reaction.[4] The process typically involved:

-

Free-radical chlorination of a methyl group on a benzoic acid precursor (e.g., methylbenzoic acid) to form a trichloromethyl (-CCl₃) group.

-

A subsequent halogen exchange reaction using reagents like SbF₃ to convert the -CCl₃ group to a -CF₃ group.[4]

This chlorination/fluorination sequence formed the basis for the industrial production of many trifluoromethylated aromatics.[12] Modern methods have since been developed that offer milder conditions and broader substrate scopes, including the trifluoromethylation of benzoic acids themselves to yield aryl trifluoromethyl ketones.[13]

Data Presentation 1: Impact of Fluorine Substitution on Benzoic Acid Acidity

The introduction of fluorine-containing substituents has a profound electronic effect on the benzoic acid ring, primarily through strong induction (σ-withdrawal). This significantly impacts the acidity (pKa) of the carboxylic acid group, a critical parameter for drug-receptor interactions and pharmacokinetic properties.

| Compound | Substituent Position | pKa (in H₂O at 25°C) | Key Electronic Effect |

| Benzoic Acid | - | 4.20 | Baseline |

| 2-Fluorobenzoic Acid | ortho | 3.27 | Strong Induction |

| 3-Fluorobenzoic Acid | meta | 3.86 | Strong Induction |

| 4-Fluorobenzoic Acid | para | 4.14 | Induction vs. Resonance |

| 3-(Trifluoromethyl)benzoic acid | meta | 3.70 | Very Strong Induction |

| 4-(Trifluoromethyl)benzoic acid | para | 3.78 | Very Strong Induction |

Note: pKa values are approximate and can vary slightly between sources.

The Modern Era: Towards Milder and More Versatile Methods

While historically significant, the classical methods have drawbacks. The Balz-Schiemann reaction often requires harsh thermal conditions and the isolation of potentially unstable diazonium salts.[14] Halex reactions are limited by the need for activating groups. These limitations spurred the development of a new generation of fluorination techniques.

Recent decades have seen the rise of methods that offer milder conditions, improved functional group tolerance, and access to novel fluorinated structures. For the synthesis of fluorobenzoic acids, notable advancements include:

-

Nucleophilic Fluorination of Diaryliodonium Salts and Benziodoxolones: These methods use hypervalent iodine compounds as precursors. A nucleophilic fluoride source (like CsF or KF) displaces the entire iodonium group, allowing for the formation of C-F bonds under relatively mild conditions. This has proven particularly effective for synthesizing 2-fluorobenzoic acid derivatives.[15]

-

Electrophilic Fluorinating Agents: The development of N-F reagents (e.g., Selectfluor®) provided a source of "electrophilic fluorine."[16] These reagents can directly fluorinate electron-rich aromatic rings, although directing this reaction on a deactivated ring like benzoic acid can be challenging without prior functionalization.

These modern methods have significantly expanded the accessibility of complex, highly functionalized fluorinated benzoic acids, which are invaluable as building blocks in drug discovery pipelines.[15][17]

Experimental Protocols: A Self-Validating System

To provide a practical, field-proven insight, we detail a representative protocol for the classical synthesis of 4-fluorobenzoic acid via the Balz-Schiemann reaction.

Experimental Protocol 1: Synthesis of 4-Fluorobenzoic Acid from 4-Aminobenzoic Acid

Causality and Rationale: This two-step, one-pot procedure demonstrates the core principles of the Balz-Schiemann reaction. Low temperature is critical during diazotization to prevent the premature decomposition of the diazonium salt. The use of tetrafluoroboric acid serves the dual purpose of providing the counter-ion for precipitation and being the ultimate fluoride source. Thermal decomposition must be controlled to prevent runaway reactions.

Step-by-Step Methodology:

-

Diazotization:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-aminobenzoic acid (0.1 mol, 13.7 g).

-

Add 100 mL of 10% aqueous hydrochloric acid. Stir the mixture and cool to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (0.11 mol, 7.6 g) in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature. A clear solution of the diazonium salt should form.

-

-

Precipitation of the Tetrafluoroborate Salt:

-

To the cold diazonium salt solution, slowly add 48% aqueous tetrafluoroboric acid (0.12 mol, ~21 g or 15 mL) with continuous stirring.

-

A thick white precipitate of 4-carboxybenzenediazonium tetrafluoroborate will form.

-

Continue stirring in the ice bath for 30 minutes.

-

-

Isolation and Decomposition:

-

Filter the precipitate using a Büchner funnel. Wash the filter cake with 20 mL of cold water, followed by 20 mL of cold methanol, and finally with 20 mL of diethyl ether to aid in drying.

-

CAUTION: Dry diazonium salts can be explosive. Do not dry completely in an oven. The slightly moist salt should be used for the next step.

-

Carefully transfer the solid to a large flask. Gently heat the solid using an oil bath. The decomposition will start around 120-130 °C, evidenced by the evolution of nitrogen gas and boron trifluoride. Heat slowly to control the reaction.

-

After the gas evolution ceases, the crude 4-fluorobenzoic acid remains as a dark solid.

-

-

Purification and Validation:

-

Allow the flask to cool to room temperature.

-

Purify the crude product by recrystallization from water.

-

The purity of the final product, white crystals of 4-fluorobenzoic acid, can be validated by measuring its melting point (185-186 °C) and confirmed by spectroscopic methods (¹H NMR, ¹⁹F NMR, IR). The expected yield is typically in the range of 50-60%.

-

Mandatory Visualization 2: Drug Discovery Workflow

Caption: Workflow illustrating the use of fluorinated benzoic acids in drug development.

Conclusion: An Enduring Legacy in Science

The history of fluorinated benzoic acids is a microcosm of the progress in organic synthesis. It began with the formidable challenge of taming the most reactive of elements and evolved through the development of robust, name-brand reactions that defined synthetic strategy for generations.[4][10] Today, the field continues to advance with the introduction of milder, more efficient methods that expand the chemical space available to scientists.[15]

For drug development professionals, fluorinated benzoic acids are not merely historical curiosities; they are indispensable tools. The unique properties conferred by fluorine—such as enhanced metabolic stability, altered acidity, and improved binding affinity—make these compounds critical building blocks in the rational design of new therapeutics.[18][19][20] From their perilous beginnings to their current status as high-value chemical intermediates, the discovery and synthesis of fluorinated benzoic acids remain a compelling story of scientific advancement.[17]

References

- 1. History of fluorine - Wikipedia [en.wikipedia.org]

- 2. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 3. sciencenotes.org [sciencenotes.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceinfo.com [scienceinfo.com]

- 6. testbook.com [testbook.com]

- 7. byjus.com [byjus.com]

- 8. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 9. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 13. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. tandfonline.com [tandfonline.com]

- 20. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Practical Guide to 2,6-Difluoro-3-hydroxybenzoic Acid: A Key Intermediate in Modern Drug Discovery

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of 2,6-Difluoro-3-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid with significant potential in the pharmaceutical and agrochemical industries. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's physicochemical properties, computational analysis, potential applications, and proposed methodologies for its synthesis and characterization. By synthesizing data from existing literature on analogous compounds, this guide offers valuable insights into the strategic application of this versatile building block.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Fluorine-containing organic molecules have become increasingly vital in the development of modern pharmaceuticals and agrochemicals. The unique electronic properties of the fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated benzoic acid derivatives, in particular, serve as crucial intermediates in the synthesis of a wide array of bioactive compounds, including kinase inhibitors, antibiotics, and anti-inflammatory agents.[1][2] this compound, with its distinct substitution pattern, presents a compelling scaffold for the design of novel therapeutic agents. The ortho-positioned fluorine atoms influence the molecule's electronic properties and reactivity, while the hydroxyl and carboxylic acid groups provide key sites for further chemical modification and interaction with biological receptors.[1]

Molecular Structure and Physicochemical Properties

The structural and electronic properties of this compound are central to its chemical behavior and potential applications. While experimental data for this specific molecule is limited, we can infer its key characteristics from closely related compounds and computational predictions.

Structural Formula and Key Identifiers

-

Molecular Formula: C₇H₄F₂O₃[3]

-

IUPAC Name: this compound

-

CAS Numbers: 137839-02-4[5], 749230-32-8[3] (Note: Conflicting CAS numbers have been reported, and require verification.)

-

SMILES: C1=CC(=C(C(=C1O)F)C(=O)O)F[6]

-

InChI: InChI=1S/C7H4F2O3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12)[6]

-

InChIKey: VWIWRPLTBLVKBV-UHFFFAOYSA-N[6]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, derived from computational models and data from analogous compounds. These parameters are crucial for predicting the molecule's behavior in biological systems and for designing synthetic and analytical protocols.

| Property | Predicted Value | Source |

| Density | 1.515 g/cm³ | [5] |

| Boiling Point | 407.6 °C at 760 mmHg | [5] |

| Flash Point | 200.7 °C | [5] |

| LogP | 1.3686 | [3] |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

| pKa | ~2.9 - 4.0 | Inferred from[7] |

The predicted pKa value is an estimation based on the known pKa of benzoic acid (4.20) and its hydroxy-substituted derivatives. The presence of two electron-withdrawing fluorine atoms is expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid itself.

Computational and Theoretical Analysis

Computational chemistry provides powerful tools for understanding the structure, reactivity, and potential biological activity of molecules like this compound. Density Functional Theory (DFT) and molecular docking are particularly valuable in this regard.

Density Functional Theory (DFT) for Structural and Electronic Insights

DFT calculations are instrumental in elucidating the conformational preferences, electronic structure, and spectroscopic properties of fluorinated benzoic acids.[8][9][10] For this compound, DFT studies can predict:

-

Conformational Analysis: The orientation of the carboxylic acid and hydroxyl groups relative to the benzene ring and the fluorine substituents is critical for its interaction with other molecules. Studies on similar compounds, like 2-fluoro-4-hydroxy benzoic acid, have shown that multiple conformers can exist with small energy differences.[11]

-

Electronic Properties: DFT can be used to calculate molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. This information is key to understanding the molecule's reactivity and intermolecular interactions.

-

Spectroscopic Prediction: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can aid in the interpretation of experimental data.[12]

The workflow for a typical DFT analysis is outlined below:

References

- 1. nbinno.com [nbinno.com]

- 2. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 3,6-Difluoro-2-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 6. PubChemLite - this compound (C7H4F2O3) [pubchemlite.lcsb.uni.lu]

- 7. global.oup.com [global.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Local and Remote Conformational Switching in 2-Fluoro-4-Hydroxy Benzoic Acid [mdpi.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Directed Ortho-Lithiation of 2,6-Difluorobenzoic Acid

Introduction: Strategic C-H Functionalization of Fluorinated Aromatics

The regioselective functionalization of aromatic rings is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Directed ortho-metalation (DoM) has emerged as a powerful and reliable strategy for achieving C-H activation at a position ortho to a directing metalation group (DMG).[1][2] This application note provides a detailed guide to the directed ortho-lithiation of 2,6-difluorobenzoic acid, a valuable substrate for the synthesis of highly substituted and potentially biologically active molecules. The fluorine atoms on the aromatic ring can significantly influence the electronic properties and metabolic stability of the final products, making this a key transformation for drug development professionals.

The carboxylic acid moiety, despite its acidic proton, can serve as an effective DMG.[3] The reaction proceeds through the formation of a lithium carboxylate, which then directs a strong base, typically an organolithium reagent, to deprotonate the adjacent C-H bond. This process generates a transient aryllithium species that can be trapped with a variety of electrophiles, leading to the formation of 3-substituted 2,6-difluorobenzoic acid derivatives.

Mechanism of Action: The Role of the Carboxylate Directing Group

The directed ortho-lithiation of 2,6-difluorobenzoic acid is a kinetically controlled process. The reaction is initiated by the deprotonation of the carboxylic acid by an organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to form the corresponding lithium carboxylate. This in situ-formed carboxylate then acts as the directing group. The lithium cation of the carboxylate coordinates with the organolithium base, bringing it into close proximity to the ortho C-H bond. This chelation-assisted deprotonation significantly lowers the activation energy for the C-H abstraction at the 3-position, leading to the regioselective formation of the aryllithium intermediate.

The overall transformation can be visualized as follows:

Caption: Workflow for the Directed ortho-Lithiation of 2,6-Difluorobenzoic Acid.

Experimental Protocol: Synthesis of 3-Iodo-2,6-difluorobenzoic Acid

This protocol details the synthesis of 3-iodo-2,6-difluorobenzoic acid, a versatile building block for further cross-coupling reactions. The principles outlined can be adapted for a range of other electrophiles.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 2,6-Difluorobenzoic acid | ≥98% | Dry thoroughly before use. | |

| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Titrate before use. | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Freshly distilled from sodium/benzophenone. | |

| Tetramethylethylenediamine (TMEDA) | ≥99.5% | Distill from CaH₂. | |

| Iodine (I₂) | ≥99.8% | ||

| Hydrochloric Acid (HCl) | 1 M aqueous solution | ||

| Ethyl Acetate | ACS grade | ||

| Brine | Saturated aqueous NaCl | ||

| Sodium Sulfate (Na₂SO₄) | Anhydrous |

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone or cryocool bath

-

Inert gas (argon or nitrogen) supply

Procedure:

-

Reaction Setup:

-

Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a septum under a positive pressure of inert gas.

-

Add 2,6-difluorobenzoic acid (1.0 eq.) to the flask.

-

Dissolve the acid in anhydrous THF (approximately 0.2 M concentration).

-

-

Formation of the Lithium Carboxylate and ortho-Lithiation:

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate dry flask under inert gas, add TMEDA (2.2 eq.) to anhydrous THF.

-

Slowly add s-BuLi (2.2 eq.) to the TMEDA solution at -78 °C.

-

Add the freshly prepared s-BuLi/TMEDA solution dropwise to the stirred solution of 2,6-difluorobenzoic acid at -78 °C over 20-30 minutes. The reaction mixture may turn yellow or orange.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

-

Electrophilic Quench:

-

Prepare a solution of iodine (1.5 eq.) in anhydrous THF in a separate dry flask under inert gas.

-

Slowly add the iodine solution via cannula or syringe to the reaction mixture at -78 °C. The color of the reaction mixture will likely change as the iodine is consumed.

-

Stir the reaction at -78 °C for an additional 1-2 hours.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

-

Safety and Handling of Organolithium Reagents

Working with organolithium reagents such as n-butyllithium and sec-butyllithium requires strict adherence to safety protocols due to their pyrophoric nature.[4][5]

-

Inert Atmosphere: All reactions involving organolithiums must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware.

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.

-

Handling and Transfer: Use syringes or cannulas for transferring organolithium solutions. Never draw organolithiums into a syringe by pulling back the plunger against a closed system.

-

Quenching: Unused organolithium reagents and reaction residues must be quenched carefully. A common method is the slow addition of isopropanol at low temperatures, followed by ethanol and then water.

-

Spills: In case of a small spill, it should be smothered with sand or another non-reactive absorbent material. Do not use water to extinguish an organolithium fire.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Inactive organolithium reagent. | Titrate the organolithium solution before use to determine its exact molarity. |

| Wet solvents or reagents. | Ensure all solvents and reagents are rigorously dried. | |

| Insufficiently low temperature. | Maintain the reaction temperature at or below -78 °C during lithiation. | |

| Formation of side products | Reaction temperature too high. | Ensure efficient cooling and slow addition of reagents. |

| Incorrect stoichiometry of the base. | Use a slight excess of the organolithium reagent (2.2 equivalents) to account for both deprotonation of the acid and the ortho C-H. |

Visualization of Key Relationships

Caption: Interplay of Key Parameters in Directed ortho-Lithiation.

References

The Strategic Application of 2,6-Difluoro-3-hydroxybenzoic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: The Unique Potential of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the strategic selection of core scaffolds is paramount to the success of any drug discovery campaign. 2,6-Difluoro-3-hydroxybenzoic acid is a deceptively simple molecule that offers a powerful combination of structural and electronic features, making it a highly valuable starting point for the synthesis of novel therapeutics. The presence of two ortho-fluorine atoms to the carboxylic acid profoundly influences the molecule's pKa, conformation, and metabolic stability, while the hydroxyl and carboxylic acid groups provide versatile handles for synthetic elaboration.

The strategic placement of fluorine is a well-established strategy in modern drug design to enhance a range of pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] Fluorine's high electronegativity can modulate the acidity of adjacent functional groups, influence molecular conformation, and block sites of metabolic oxidation.[3][4] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale behind its use in key therapeutic areas.

Physicochemical Properties and Structural Features

The unique arrangement of functional groups in this compound dictates its utility as a medicinal chemistry scaffold.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₄F₂O₃ | Low molecular weight, suitable for fragment-based approaches. |

| Molecular Weight | 174.10 g/mol | Adheres to Lipinski's "Rule of Five" for oral bioavailability. |

| XLogP3 | 1.3 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 (hydroxyl, carboxyl) | Provides opportunities for strong, specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 3 (carbonyl, hydroxyl, fluorines) | Offers multiple points for hydrogen bonding with protein residues. |

| pKa (estimated) | ~2.5-3.0 | The ortho-fluorines increase the acidity of the carboxylic acid, influencing its charge state at physiological pH. |

The two fluorine atoms flanking the carboxylic acid create a "difluoro-ortho effect," which can enforce a specific conformation and provide a metabolically stable anchor point. The adjacent hydroxyl group is a key interaction point and a versatile site for synthetic modification to explore the surrounding chemical space of a target's binding pocket.

Core Applications in Medicinal Chemistry

A. A Scaffold for Novel Antibacterial Agents: Targeting FtsZ

One of the most promising applications of this scaffold is in the development of novel antibacterial agents that target the filamentous temperature-sensitive protein Z (FtsZ).[6][7]

Mechanism of Action: Disrupting Bacterial Cell Division

FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in most bacteria.[6][8] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[6][8] Inhibition of FtsZ polymerization or GTPase activity disrupts the formation of the Z-ring, leading to cell filamentation and eventual lysis.[8][9][10] This mechanism is a compelling antibacterial strategy, especially in the face of growing resistance to conventional antibiotics.

Caption: Mechanism of FtsZ Inhibition by 2,6-Difluorobenzamide Derivatives.

Design Strategy

The 2,6-difluorobenzamide moiety, derived from this compound, has been identified as a privileged scaffold for FtsZ inhibitors. The difluoro substitution pattern is crucial for potent activity, likely by contributing to favorable binding interactions within a hydrophobic pocket of the FtsZ protein. The amide nitrogen and the ortho-fluorines can act as hydrogen bond acceptors, mimicking interactions of the native GTP substrate. The 3-hydroxy position provides a vector for synthetic elaboration to improve potency and pharmacokinetic properties.

Protocol 1: Synthesis of a 2,6-Difluoro-3-(benzyloxy)benzamide Derivative

This protocol describes a representative synthesis of a derivative where the hydroxyl group is protected as a benzyl ether, and the carboxylic acid is converted to a primary amide.

-

Protection of the Hydroxyl Group:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or DMF.

-

Add potassium carbonate (K₂CO₃, 2.5 eq) and stir the suspension for 15 minutes at room temperature.

-

Add benzyl bromide (1.2 eq) dropwise to the mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the resulting benzyl 2,6-difluoro-3-(benzyloxy)benzoate by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected intermediate.

-

-

Saponification of the Ester:

-

Dissolve the protected ester (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 2,6-difluoro-3-(benzyloxy)benzoic acid.

-

-

Amide Formation:

-

Dissolve the acid from the previous step (1.0 eq) in dichloromethane (DCM).

-

Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Concentrate under reduced pressure to obtain the acyl chloride.

-

Dissolve the crude acyl chloride in DCM and cool to 0°C.

-

Bubble ammonia gas through the solution or add a solution of ammonium hydroxide (excess) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

-

Purify the final product, 2,6-difluoro-3-(benzyloxy)benzamide, by recrystallization or column chromatography.

-

Protocol 2: FtsZ Polymerization Assay (Light Scattering)

This assay monitors the effect of an inhibitor on the GTP-induced polymerization of FtsZ by measuring changes in light scattering.[11][12][13]

-

Reagent Preparation:

-

Purified FtsZ protein (e.g., from E. coli or S. aureus).

-

Polymerization Buffer: 50 mM MES (pH 6.5), 50 mM KCl, 10 mM MgCl₂.

-

GTP stock solution (10 mM).

-

Test compound stock solution in DMSO.

-

-

Assay Procedure:

-

In a quartz cuvette, add the polymerization buffer.

-

Add the test compound to the desired final concentration (typically in a range from 0.1 to 100 µM). Ensure the final DMSO concentration is ≤1%.

-

Add purified FtsZ to a final concentration of 10-12 µM.

-

Incubate for 5 minutes at 37°C.

-

Place the cuvette in a fluorometer or spectrophotometer equipped for 90° light scattering measurements (e.g., excitation and emission wavelengths set to 350 nm).

-

Record a baseline reading for 60 seconds.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.

-